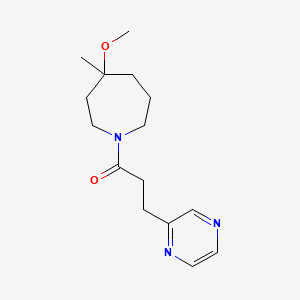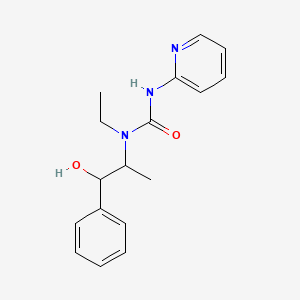![molecular formula C12H15NO4S B6749874 2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide](/img/structure/B6749874.png)
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to an oxolanone ring and an ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide typically involves the reaction of 2-ethylbenzenesulfonyl chloride with (3S)-5-oxooxolane-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme involved in regulating pH in cells, and its inhibition can disrupt the metabolic processes of cancer cells, leading to cell death. The compound binds to the active site of CA IX, preventing it from catalyzing the hydration of carbon dioxide, which is crucial for maintaining the acidic environment in tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethylbenzenesulfonamide: Lacks the oxolanone ring, making it less effective in certain applications.
N-(3-oxooxolan-3-yl)benzenesulfonamide: Similar structure but without the ethyl group, which may affect its binding affinity and activity.
Uniqueness
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide is unique due to the presence of both the ethyl group and the oxolanone ring, which contribute to its specific binding properties and biological activity. This combination enhances its potential as a therapeutic agent and its versatility in chemical reactions .
Eigenschaften
IUPAC Name |
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-9-5-3-4-6-11(9)18(15,16)13-10-7-12(14)17-8-10/h3-6,10,13H,2,7-8H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWSLLVIKATIND-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NC2CC(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1S(=O)(=O)N[C@H]2CC(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate](/img/structure/B6749806.png)
![1-[4-(Methoxymethyl)phenyl]-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B6749808.png)
![2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide](/img/structure/B6749811.png)
![Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B6749818.png)
![Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate](/img/structure/B6749832.png)
![4-Chloro-3-[2-cyanoethyl(prop-2-enyl)sulfamoyl]-5-methylbenzoic acid](/img/structure/B6749837.png)
![(2S,3S)-1,1,1-trifluoro-4-methyl-3-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]pentan-2-ol](/img/structure/B6749843.png)
![2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide](/img/structure/B6749853.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine](/img/structure/B6749856.png)
![1-ethyl-N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B6749857.png)

![methyl (3S,4R)-1-[(4-cyanophenyl)methyl]-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B6749892.png)

